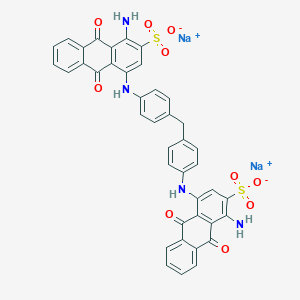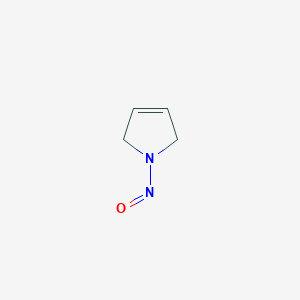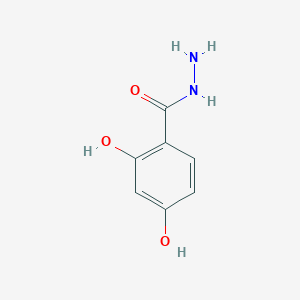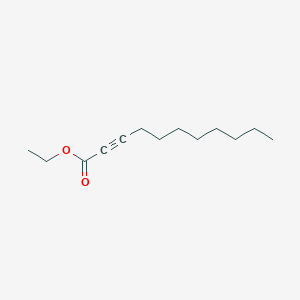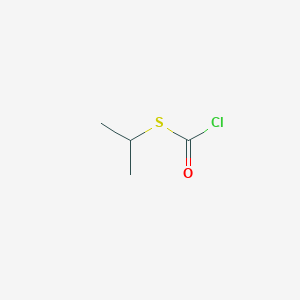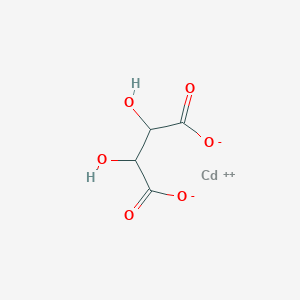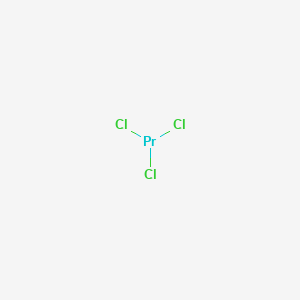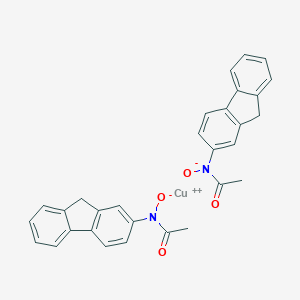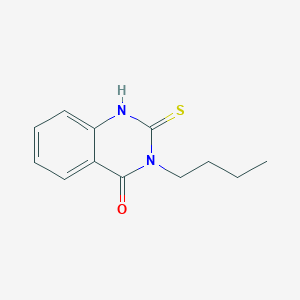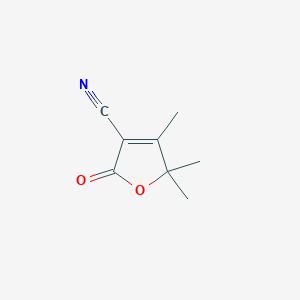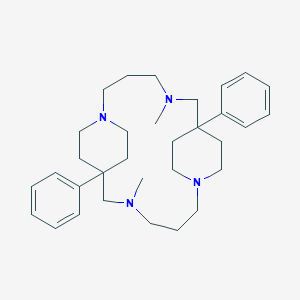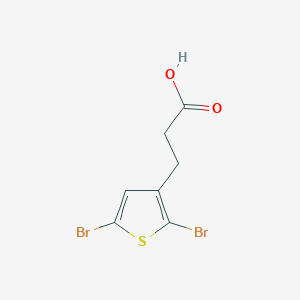
3-(2,5-Dibromothiophen-3-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including condensation, chlorination, esterification, and reactions involving specific functional groups or structural components. For example, compounds with similar structures have been synthesized through methodologies involving condensation with bromoacetaldehyde diethyl acetal and Friedel-Crafts reactions, leading to high yields under optimized conditions (Deng Yong, 2010).
Molecular Structure Analysis
Crystal structure analysis through methods like X-ray diffraction is pivotal in determining the precise molecular geometry of chemical compounds. This approach has been utilized to unambiguously determine the structure of related compounds, revealing details about molecular conformation, crystal packing, and intermolecular interactions (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactivity and the functional group behavior of related compounds have been explored through various reactions, including Suzuki cross-coupling reactions. These reactions have facilitated the synthesis of a wide range of derivatives, highlighting the versatility and reactivity of the thiophene core structure under different conditions (Komal Rizwan et al., 2021).
Physical Properties Analysis
Physical properties such as thermal stability, melting points, and solubility play a crucial role in the application and handling of chemical compounds. Studies involving differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been conducted to assess the stability and thermal behavior of related compounds, providing insights into their physical characteristics (Ting Yao et al., 2013).
Chemical Properties Analysis
The chemical properties of compounds are heavily influenced by their functional groups and molecular structure. Investigations into the reactivity, spectroscopic properties, and interaction with other molecules or biological systems can reveal the chemical behavior and potential applications of these compounds. For instance, the study of polymorphism in pharmaceutical compounds through spectroscopic and diffractometric techniques offers valuable information on the compound's chemical properties and how they may affect its efficacy and stability (F. Vogt et al., 2013).
Scientific Research Applications
Antiproliferative Properties in Cancer Treatment : Novel organotin(IV) carboxylate compounds with propanoic acid derivatives, including a derivative similar to 3-(2,5-Dibromothiophen-3-yl)propanoic acid, have been evaluated for their antiproliferative properties against a panel of human cancer cell lines. These compounds have shown significant activity, suggesting potential use in cancer treatment (Pantelić et al., 2021).
Antioxidant Properties : Research into the synthesis and antioxidant properties of new triazoles with similar structures to 3-(2,5-Dibromothiophen-3-yl)propanoic acid has been conducted. These compounds have shown promise as antioxidants, which are important for combating oxidative stress in biological systems (Dovbnya et al., 2022).
Improved Synthesis for Pharmaceutical Applications : An improved synthesis method for a compound structurally similar to 3-(2,5-Dibromothiophen-3-yl)propanoic acid has been developed. This method offers advantages such as milder reaction conditions and higher yield, making it suitable for pharmaceutical applications (Yong, 2010).
Fluorescence Derivatisation in Bioassays : A study on the fluorescence derivatisation of amino acids using compounds structurally related to 3-(2,5-Dibromothiophen-3-yl)propanoic acid has been conducted. The resulting derivatives are strongly fluorescent, making them useful in biological assays (Frade et al., 2007).
Antimicrobial Drug Development : Derivatives of propanoic acids have been studied for their potential in creating new antimicrobial drugs, with the molecular structure of these compounds being similar to fluoroquinolone antibiotics (Zubkov et al., 2016).
Anticonvulsant and Antinociceptive Activity : New molecules derived from propanoic acids have been synthesized for potential use as anticonvulsants and for pain relief. These compounds show promising results in preclinical seizure models and pain assays (Kamiński et al., 2016).
Solar Cell Applications : In the field of solar energy, novel organic sensitizers related to 3-(2,5-Dibromothiophen-3-yl)propanoic acid have been engineered and synthesized. These sensitizers have shown high efficiency in converting incident photons to current, indicating potential use in solar cells (Kim et al., 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(2,5-dibromothiophen-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBVJBLOBCBRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCC(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356008 | |
| Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dibromothiophen-3-yl)propanoic acid | |
CAS RN |
13191-40-7 | |
| Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
